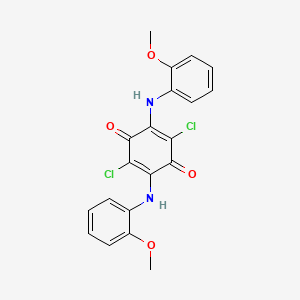

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

Description

Propriétés

Numéro CAS |

13437-25-7 |

|---|---|

Formule moléculaire |

C20H16Cl2N2O4 |

Poids moléculaire |

419.3 g/mol |

Nom IUPAC |

2,5-dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C20H16Cl2N2O4/c1-27-13-9-5-3-7-11(13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-8-4-6-10-14(12)28-2/h3-10,23-24H,1-2H3 |

Clé InChI |

FMMAUQCYFYYBOR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of chloranil (2,5-dichloro-1,4-benzoquinone) with p-anisidine (4-methoxyaniline) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Applications De Recherche Scientifique

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is used in various scientific research fields:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s methoxyanilino groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The cyclohexa-2,5-diene-1,4-dione scaffold is versatile, with modifications at positions 2, 3, 5, and 6 leading to diverse physicochemical and functional properties. Below is a detailed comparison of structurally related compounds:

Structural Variations and Substituent Effects

Physicochemical Properties

Activité Biologique

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, focusing on cytotoxicity against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclohexadiene core with dichloro and methoxyaniline substituents. Its structure is crucial for its biological activity, influencing interactions with cellular targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast) | 43.81 | 1.0 |

| HEPG2 (Liver) | 15.60 | 4.1 |

| A549 (Lung) | 30.00 | 1.5 |

| T47D (Breast) | 25.00 | 2.0 |

| Fibroblast | >100 | - |

The compound demonstrated significant cytotoxicity against HEPG2 cells, indicating a potential for liver cancer treatment. The selectivity index suggests that it is more toxic to cancer cells compared to normal fibroblast cells, which is desirable in anticancer drugs .

The mechanism through which this compound exerts its effects appears to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound can effectively bind to the colchicine site on β-tubulin, which is critical for its antitumor activity .

Case Studies

- Study on HEPG2 Cells : In vitro experiments indicated that the compound exhibited an IC50 value of 15.60 µM against HEPG2 cells. This study highlighted the selectivity of the compound towards liver cancer cells compared to normal fibroblasts, suggesting its potential as a targeted therapy for hepatocellular carcinoma .

- Comparative Analysis : A comparative analysis across various cell lines showed that while MCF-7 cells were resistant (IC50 = 43.81 µM), HEPG2 cells were notably sensitive to the compound's effects. This differential response underscores the importance of understanding specific cellular contexts when evaluating drug efficacy .

Q & A

Q. What synthetic methodologies are employed to prepare 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution of p-chloranil (2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) with 2-methoxyaniline. Key steps include:

- Maintaining a 2:1 molar ratio of amine to chloranil in anhydrous dichloromethane under nitrogen.

- Reaction initiation at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Purification via ethanol recrystallization, achieving >75% yield. Parallel methods for analogous quinones validate this protocol .

Basic Question

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- NMR : - and -NMR identify methoxy (-OCH), anilino (-NH-), and quinoid protons. Coupling constants resolve para-substitution patterns.

- IR : Stretching vibrations at 1670–1700 cm confirm carbonyl (C=O) groups.

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., m/z 452.06 for CHClNO). Cross-validation with computed isotopic distributions (e.g., using PubChem data ) ensures accuracy.

Advanced Question

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly disorder in methoxy/anilino groups?

Methodological Answer:

- Data Collection : High-resolution (<0.8 Å) synchrotron data at 100 K minimizes thermal motion artifacts .

- Refinement : SHELXL’s

PARTandSIMUcommands separate disordered components while preserving geometry. For twinned crystals,TWINandBASFparameters refine twin-law matrices . - Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm absence of unmodeled peaks.

Advanced Question

Q. What computational strategies predict electronic properties, and how do crystallographic data enhance these models?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps and electrostatic potential surfaces.

- Validation : Overlay computed bond lengths/angles with X-ray data (e.g., C-Cl = 1.73 Å experimentally vs. 1.75 Å theoretically) to calibrate models .

Advanced Question

Q. How do researchers address solubility limitations in aqueous or polar solvent systems?

Methodological Answer:

- Co-solvents : Use 10% methyl 2-methylprop-2-enoate (MMA) to enhance solubility without destabilizing the quinone core .

- Derivatization : Introduce sulfonate groups (-SOH) via electrophilic substitution, monitored by -NMR peak shifts.

Advanced Question

Q. What environmental transformation products are anticipated, and how are they monitored?

Methodological Answer:

- Degradation Pathways : Oxidative cleavage of anilino groups by ozone yields chlorinated diones (e.g., 6PPD-Q analogs). LC-HRMS (Q-TOF) tracks m/z shifts (e.g., +16 Da for hydroxylation) .

- Bioavailability : Zebrafish models assess acute toxicity (LC), with GC-MS quantifying bioaccumulation in lipid-rich tissues .

Advanced Question

Q. How are conflicting LogP values resolved between experimental and computational data?

Methodological Answer:

- Experimental LogP : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) determines retention times, calibrated against standards .

- Computational XlogP : Adjust atom/fragment contributions in ChemAxon or ACD/Labs software to align with HPLC data, reducing errors from intramolecular H-bonding .

Advanced Question

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) validated?

Methodological Answer:

- Methoxy → Methylthio Substitution : Replace -OCH with -SCH (as in scorpion venom analogs) to improve membrane permeability. Antimicrobial assays (MIC against S. aureus) quantify efficacy gains .

- SAR Validation : Molecular docking (AutoDock Vina) correlates substituent electronegativity with binding affinity to bacterial enoyl-ACP reductase .

Advanced Question

Q. How is crystallographic twinning diagnosed and corrected during refinement?

Methodological Answer:

- Diagnosis : Check for >10% R or abnormal merging statistics. PLATON’s TWINABS detects twin laws (e.g., 180° rotation about [001]) .

- Correction : SHELXL’s

TWINcommand withBASFrefines twin scale factors. Separate HKLF5 files for each domain improve convergence .

Advanced Question

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.